molecular formula C7H8BrNO B15054491 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B15054491
M. Wt: 202.05 g/mol
InChI Key: HQHUHUWTEBUYFB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone typically involves the bromination of 1-methyl-1H-pyrrole followed by acetylation. The reaction conditions often include the use of bromine as the brominating agent and acetic anhydride for the acetylation step . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, acetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrole ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

1-(5-bromo-1-methylpyrrol-2-yl)ethanone

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-4-7(8)9(6)2/h3-4H,1-2H3

InChI Key

HQHUHUWTEBUYFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(N1C)Br

Origin of Product

United States

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